Nerolidol

Beschreibung

Eigenschaften

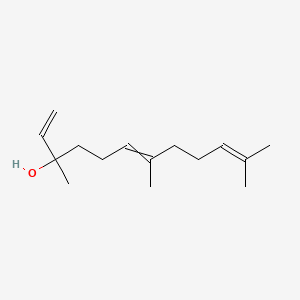

IUPAC Name |

3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022247 | |

| Record name | Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

114.00 °C. @ 1.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7212-44-4 | |

| Record name | Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7212-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Hydrodistillation and Steam Distillation

Hydrodistillation using a Clevenger-type apparatus remains the most widely adopted method for nerolidol extraction from plant materials. This technique involves boiling plant biomass in water to volatilize essential oils, which are then condensed and separated. For example:

Steam distillation, employed for heat-sensitive tissues like roots, uses external steam to reduce thermal degradation. However, yields are generally lower than hydrodistillation due to incomplete volatilization of high-molecular-weight terpenes.

Chemical Synthesis

Carroll Reaction and Hydrogenation

Industrial-scale synthesis typically begins with linalool, which undergoes a Carroll reaction with diketene to form geranyl acetone:

Subsequent ethynylation introduces an acetylene group, producing dehydronerolidol, which is hydrogenated using a Lindlar catalyst to yield cis- or trans-nerolidol:

This method achieves >90% purity but requires costly catalysts (e.g., Pd/BaSO₄ for Lindlar systems) and generates stoichiometric waste.

Microbial Biosynthesis

Escherichia coli Metabolic Engineering

Recent breakthroughs involve engineering E. coli strains to overexpress nerolidol synthase (e.g., strawberry FaNES1) while deleting competing pathways (e.g., adhE, ldhA). Key optimizations include:

Yeast-Based Production

The patent US8173405B2 discloses Saccharomyces cerevisiae strains cultivated in uracil-deficient synthetic media at pH 6.0–7.0, enhancing FPP flux toward nerolidol instead of sterols. Yields remain proprietary but reportedly exceed traditional plant extraction by 3–5×.

Enzymatic Synthesis

Linalool/Nerolidol Synthases

The bifunctional enzyme PamTps1 from Plectranthus amboinicus catalyzes both linalool (C₁₀) and nerolidol (C₁₅) synthesis from GPP and FPP, respectively. Structural analysis reveals a flexible active site accommodating both substrates:

Optimal activity occurs at pH 6.5 and 30°C, with a k<sub>cat</sub>/K<sub>m</sub> of 1.2 × 10³ M⁻¹s⁻¹ for FPP. Protein engineering efforts aim to enhance nerolidol specificity by mutating residues (e.g., Asp377, Trp279) near the catalytic site.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Ozonolysis Pathways and Reactivity

Nerolidol’s three double bonds—labeled A ((CH₃)₂C=CH–), B (−(CH₃)C=CH–), and C (−HC=CH₂)—react with ozone (O₃) at markedly different rates. Studies using surface-sensitive mass spectrometry reveal:

| Double Bond Site | Reactivity (%) | Primary Products |

|---|---|---|

| A | ~74% | α-Hydroxy-hydroperoxides (HHs) |

| B | ~24% | Functionalized carboxylates (FCs) |

| C | <2% | Minor decomposition products |

Mechanistic Insights :

-

Ozonolysis generates Criegee intermediates (CIs), which undergo hydration to form HHs (e.g., m/z 265/267 as chloride-adducts) or isomerize to FCs (e.g., m/z 224) .

-

Key difference : At air-water interfaces, FCs dominate due to restricted water availability, while bulk-phase reactions favor HHs .

Interfacial vs Bulk Ozonolysis

Reaction conditions significantly alter product distribution:

| Parameter | Interfacial Ozonolysis | Bulk Ozonolysis |

|---|---|---|

| Dominant Products | Functionalized carboxylates (FCs) | α-Hydroxy-hydroperoxides (HHs) |

| Reaction Time | ~10 μs | ~2 minutes |

| CI Hydration | Limited (low water availability) | Extensive |

For example, interfacial reactions produce FCs like m/z 224 (C₁₅H₂₅O₃⁻), absent in bulk-phase reactions, highlighting the role of reaction environment in CI stability .

Stability and Byproduct Formation

Nerolidol’s conjugated triene system is susceptible to autoxidation, forming peroxides under ambient conditions. For instance:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties of Nerolidol

Nerolidol exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Research indicates that nerolidol possesses strong antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Anti-inflammatory Effects : Several studies have demonstrated nerolidol's ability to reduce inflammation. For instance, it has been shown to inhibit neutrophil chemotaxis and modulate inflammatory responses, suggesting its potential as an anti-inflammatory agent .

- Anticholinesterase Activity : Nerolidol has been identified as a promising compound for treating neurodegenerative conditions such as Alzheimer's disease due to its anticholinesterase activity, which can enhance cholinergic neurotransmission .

- Antimicrobial Properties : The compound also displays antimicrobial and anti-biofilm activities against various pathogens, making it useful in treating infections .

Applications in Neurodegenerative Diseases

Nerolidol's pharmacological profile positions it as a potential therapeutic agent for neurodegenerative diseases:

-

Case Study: Alzheimer’s Disease

A study analyzed the effect of nerolidol on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory and learning capabilities, attributed to its antioxidant and anticholinesterase properties . - Mechanistic Insights : The mechanism involves the inhibition of acetylcholinesterase and the reduction of amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Anti-inflammatory Applications

Nerolidol's anti-inflammatory effects have been explored in various contexts:

- Acute Lung Injury (ALI) : Research demonstrated that nerolidol pretreatment significantly reduced lung inflammation induced by lipopolysaccharides (LPS), highlighting its protective effects against ALI through modulation of inflammatory pathways .

- Neutrophil Modulation : Studies have shown that nerolidol can down-regulate human neutrophil responses to inflammatory chemoattractants, suggesting its potential use in developing new anti-inflammatory therapies .

Antimicrobial and Antiparasitic Applications

Nerolidol's antimicrobial properties have been documented across several studies:

- Infectious Disease Management : Nerolidol has been effective against various fungal strains and bacteria, demonstrating potential as a natural antimicrobial agent .

-

Case Study: Tropical Infectious Diseases

In vitro studies have shown that nerolidol exhibits significant antifungal activity against strains responsible for tropical infections, suggesting its utility in public health interventions .

Data Tables and Case Studies

The following table summarizes key findings from recent studies on nerolidol's applications:

Wirkmechanismus

Peruviol exerts its effects through multiple molecular targets and pathways. It causes alterations in root morphology, changes in auxin balance, and induces oxidative stress in plant tissues . Peruviol also enhances the susceptibility of bacteria to antibiotics by disrupting their cell membranes . The multi-target action of peruviol makes it a promising compound for developing new natural herbicides and antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nerolidol shares functional and structural similarities with other terpenes but differs in molecular size, stereochemistry, and biological efficacy. Below is a comparative analysis with key analogs:

Table 1: Comparison of Nerolidol with Structurally Related Compounds

Key Differences:

Structural and Stereochemical Variations: Nerolidol’s sesquiterpene backbone (15 carbons) grants it higher lipophilicity than monoterpenes like linalool (10 carbons), enhancing its skin permeability and prolonged bioactivity . Unlike β-caryophyllene (a bicyclic sesquiterpene), nerolidol’s acyclic structure allows greater conformational flexibility, influencing its interaction with biological targets like TLR4/NF-κB in anti-inflammatory pathways . Stereoisomerism significantly impacts function: trans-nerolidol shows lower antischistosomal activity compared to racemic mixtures, while cis-nerolidol dominates in nocturnal floral scents to attract pollinators like hawkmoths .

Pharmacological Efficacy: Anticancer Activity: Nerolidol induces apoptosis in colorectal (HCT-116) and hepatocellular carcinoma (HepG2) cells via p53 upregulation, a mechanism less pronounced in linalool or β-caryophyllene . Antimicrobial Spectrum: Nerolidol inhibits biofilm formation in Candida albicans and synergizes with doxorubicin against breast cancer, whereas farnesol primarily targets bacterial biofilms .

Industrial and Biosynthetic Pathways: Nerolidol is produced via fungal enzymes (e.g., MlpILTPS2) in engineered yeast, competing with sterol synthesis, whereas linalool is typically derived from monoterpene synthases . In cosmetics, nerolidol’s low volatility and skin-enhancing properties make it preferable to more volatile terpenes like 3-octanone .

Research Highlights and Clinical Relevance

- Renoprotection: Oral nerolidol (200 mg/kg) mitigates renal dysfunction in obstructive uropathy by suppressing oxidative stress and apoptosis markers (p53, PAI-1) .

- Antischistosomal Action : Racemic nerolidol causes tegumental damage in Schistosoma mansoni adults, though isomer-specific efficacy requires further study .

- Flavor Enhancement : In cigar fermentation, (E)-nerolidol is a key flavor compound upregulated by CCD1 gene modification in Rhodotorula strains .

Biologische Aktivität

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted biological properties of nerolidol, including its anti-inflammatory, antimicrobial, anti-cancer, and antioxidant effects. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

Nerolidol is characterized by its unique chemical structure, which contributes to its biological activity. It can be found in various essential oils and is known for its pleasant aroma. The molecular formula of nerolidol is C15H26O, and it exists in two isomeric forms: (E)-nerolidol and (Z)-nerolidol.

1. Anti-Inflammatory Effects

Nerolidol has demonstrated significant anti-inflammatory properties in several studies. For instance:

- Neutrophil Modulation : A study indicated that nerolidol inhibited human neutrophil activation induced by chemotactic peptides, with IC50 values of 4.0 µM for fMLF and 3.7 µM for WKYMVM, suggesting its potential as an anti-inflammatory agent .

- Renal Protection : In a rat model of bilateral ureteral obstruction (BUO), nerolidol administration resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, leading to improved renal function post-injury .

| Study Focus | Key Findings |

|---|---|

| Neutrophil Activation | IC50 = 4.0 µM (fMLF), 3.7 µM (WKYMVM) |

| Renal Dysfunction | Reduced TNF-α, IL-6; improved renal function |

2. Antimicrobial Activity

Nerolidol exhibits potent antimicrobial effects against various pathogens:

- Bacterial Inhibition : It has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.3 mg/mL for certain strains .

- Antiparasitic Effects : Nerolidol has demonstrated activity against Trypanosoma evansi, with morphological changes observed in the parasites post-treatment, indicating its potential use in treating parasitic infections .

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.3 | Antibacterial |

| Escherichia coli | 0.6 | Antibacterial |

| Trypanosoma evansi | - | Antiparasitic |

3. Antioxidant Properties

The antioxidant capacity of nerolidol has been explored in various models, highlighting its ability to scavenge free radicals and reduce oxidative stress:

- Cellular Studies : Research indicates that nerolidol can mitigate oxidative damage in cellular models by enhancing the activity of antioxidant enzymes .

Case Study 1: Colonic Inflammation

A study on mice treated with dextran sodium sulfate (DSS) to induce colitis showed that nerolidol significantly reduced disease activity index (DAI) scores and improved histological parameters of the colon compared to control groups .

Case Study 2: Neutrophil Functionality

In vitro experiments demonstrated that nerolidol pretreatment inhibited neutrophil chemotaxis induced by fMLF, showcasing its potential role in managing inflammatory diseases where neutrophils play a critical role .

Q & A

Q. What statistical approaches validate nerolidol’s role in plant defense signaling under field conditions?

- Methodological Answer : Redundancy analysis (RDA) and PCA of volatile organic compound (VOC) profiles distinguish nerolidol’s emission in herbivore-attacked vs. pathogen-infected plants. Mixed-effects models account for environmental covariates (e.g., temperature, humidity). Field trials with Vitis labrusca show nerolidol induction correlates with VvPNLinNer1 transcript levels post-Popillia japonica infestation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.